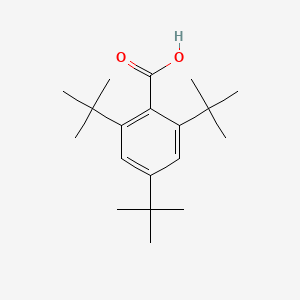

2,4,6-Tri-tert-butylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-Tri-tert-butylbenzoic acid is a sterically hindered aromatic carboxylic acid characterized by three tert-butyl groups symmetrically substituted at the 2-, 4-, and 6-positions of the benzene ring. This substitution pattern imparts significant steric bulk, influencing its chemical reactivity, solubility, and intermolecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri-tert-butylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution at the 2, 4, and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tri-tert-butylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur, although the steric hindrance from the tert-butyl groups can limit the reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

While the search results do not offer comprehensive data tables and case studies specifically focused on the applications of "2,4,6-Tri-tert-butylbenzoic acid," they do provide some information regarding its properties and related compounds, which can suggest potential applications.

This compound is a benzoic acid derivative with three bulky tert-butyl groups at the 2, 4, and 6 positions . The presence of these substituents creates significant steric hindrance around the carboxyl group.

Potential Applications

- Catalysis: Bulky benzoic acids, such as this compound, can be used in catalyst compositions for preparing 3-pentenoic ester from butadiene . For example, 2,4,6-tri-isopropyl benzoic acid was used as a bulky benzoic carboxylic acid in the catalyst composition .

- Chemical Synthesis: Sterically hindered esters, such as methyl 2,4,6-tri-t-butylbenzoate, have shown no exchange of 18O into the acid during alkaline hydrolysis, which can be useful in mechanistic studies .

- Stabilizers and Antioxidants: 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP), a related compound, can be used as a stabilizer, free-radical scavenger, and antioxidant in fuels, hydraulic fluids, lubricating oils, and polymers . 2,6-di-tert-butylphenol, a compound related to 2,4,6-TTBP, is widely used as an antioxidant in industrial applications .

- Organophosphorus derivative preparation: 2,4-di-tert-butylphenol is used in the preparation of organophosphorus derivatives .

Mechanism of Action

The mechanism of action of 2,4,6-Tri-tert-butylbenzoic acid involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups can prevent the compound from fitting into certain active sites, thereby inhibiting specific enzymatic reactions. Additionally, the electron-donating nature of the tert-butyl groups can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

2,4,6-Trimethylbenzoic Acid (CAS 480-63-7): A less bulky derivative with methyl substituents.

3,5-Di-tert-butylbenzoic Acid : A less substituted variant with tert-butyl groups at the 3- and 5-positions.

4-tert-Butylbenzoic Acid: A monosubstituted derivative.

Physicochemical Properties

Key Observations :

- The tert-butyl groups in this compound significantly reduce its acidity compared to methyl-substituted analogues due to steric inhibition of resonance stabilization in the deprotonated form.

- Reduced solubility in polar solvents aligns with increased hydrophobicity from bulky substituents.

Biological Activity

2,4,6-Tri-tert-butylbenzoic acid (TTBBA) is a chemical compound notable for its unique structure and properties. This compound is a derivative of benzoic acid, possessing three tert-butyl groups at the 2, 4, and 6 positions of the aromatic ring. Its biological activity has garnered interest in various fields, including pharmacology and environmental science.

- Molecular Formula : C15H22O2

- Molecular Weight : 250.34 g/mol

- CAS Number : 66415-27-8

The presence of bulky tert-butyl groups contributes to its steric hindrance, influencing its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of TTBBA is primarily characterized by its antioxidant properties and potential toxicity. The following sections explore these aspects in detail.

Antioxidant Properties

TTBBA exhibits significant antioxidant activity , which is crucial for neutralizing reactive oxygen species (ROS) in biological systems. This property is essential for preventing oxidative stress, which can lead to cellular damage and various diseases.

- Mechanism of Action : The antioxidant effect is attributed to TTBBA's ability to donate electrons to free radicals, thereby stabilizing them and preventing further cellular damage. It has been observed that TTBBA can inhibit lipid peroxidation, a key process in the oxidative degradation of lipids.

Toxicological Profile

Despite its beneficial antioxidant properties, TTBBA also displays potential toxicity:

- Aquatic Toxicity : TTBBA has been reported to exhibit high toxicity to aquatic organisms. Its persistence in the environment raises concerns regarding bioaccumulation and ecological impact. Studies indicate that it can affect various aquatic species, leading to adverse effects on biodiversity.

- Human Health Risks : Limited studies have evaluated the human health risks associated with TTBBA exposure. However, similar compounds suggest potential risks such as skin irritation and respiratory issues upon inhalation or dermal contact.

Case Studies

-

Antioxidative Effects on Cell Cultures :

A study conducted on human cell lines demonstrated that TTBBA significantly reduced oxidative stress markers when exposed to hydrogen peroxide. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in ROS levels. -

Ecotoxicological Assessments :

Research assessing the effects of TTBBA on aquatic ecosystems revealed that concentrations as low as 1 mg/L could impair the growth and reproduction of certain fish species. These findings underscore the need for regulatory measures regarding its use in industrial applications.

Research Findings Summary

Properties

CAS No. |

66415-27-8 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

2,4,6-tritert-butylbenzoic acid |

InChI |

InChI=1S/C19H30O2/c1-17(2,3)12-10-13(18(4,5)6)15(16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3,(H,20,21) |

InChI Key |

CAVNOUJHOZKWHP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C(=O)O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.